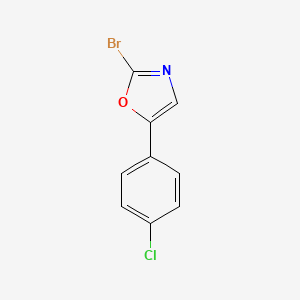

2-Bromo-5-(4-chlorophenyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

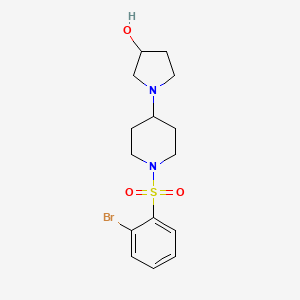

“2-Bromo-5-(4-chlorophenyl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound “2-Bromo-5-(4-chlorophenyl)oxazole” has bromine and chlorine substituents on the phenyl ring .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-(4-chlorophenyl)oxazole” are not detailed in the available resources, oxazole derivatives are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Reactions

- Synthesis of Extended Oxazoles : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives, like 2-(halomethyl)-4,5-diaryloxazoles, have been shown to be reactive scaffolds for synthetic elaboration, useful in the synthesis of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).

Anticancer and Antimicrobial Properties

- Anticancer and Antimicrobial Agents : Some compounds incorporating 2-Bromo-5-(4-chlorophenyl)oxazole have shown significant anticancer and antimicrobial activities. These include derivatives like 1,3-oxazole clubbed pyridyl-pyrazolines (Katariya, Vennapu, & Shah, 2021).

Organic Synthesis

- Palladium-catalyzed Direct Arylation : The compound is useful in the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, enabling efficient access to various (hetero)aryloxazoles (Verrier, Martin, Hoarau, & Marsais, 2008).

Solar Photo-Thermochemical Syntheses

- Solar Photo-Thermochemical Syntheses : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives have been synthesized using solar photo-thermochemical methods, demonstrating the potential for greener synthetic approaches (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Antibacterial Study

- Antibacterial Properties : Novel compounds containing the 2-Bromo-5-(4-chlorophenyl)oxazole fragment have exhibited good antibacterial activity against various bacterial strains, indicating potential pharmaceutical applications (Mehta, 2016).

Cross-Coupling Reactions

- Cross-Coupling Reactions : This compound has been used in the synthesis of 2,4-disubstituted oxazoles, demonstrating selectivity for cross-coupling reactions, which is vital for complex organic syntheses (Young, Smith, & Taylor, 2004).

Regioselective Bromination

- Regioselective Bromination : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives are useful in regioselective bromination, essential for creating specific bonds in complex molecules (Li, Buzon, & Zhang, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXJFOULDXKGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(4-chlorophenyl)oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2916786.png)

![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2916801.png)

![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)